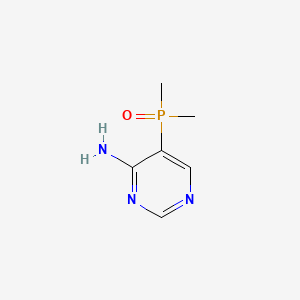

5-(Dimethylphosphoryl)pyrimidin-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H10N3OP |

|---|---|

Molecular Weight |

171.14 g/mol |

IUPAC Name |

5-dimethylphosphorylpyrimidin-4-amine |

InChI |

InChI=1S/C6H10N3OP/c1-11(2,10)5-3-8-4-9-6(5)7/h3-4H,1-2H3,(H2,7,8,9) |

InChI Key |

XOAHZXGIMMTEDR-UHFFFAOYSA-N |

Canonical SMILES |

CP(=O)(C)C1=CN=CN=C1N |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Chemical Transformations of 5 Dimethylphosphoryl Pyrimidin 4 Amine

Established and Novel Synthetic Pathways for the Pyrimidine (B1678525) Core Functionalization

The construction of the 5-(dimethylphosphoryl)pyrimidin-4-amine (B6170367) scaffold relies on established and emerging synthetic routes that allow for the precise installation of the key dimethylphosphoryl and amine functionalities onto the pyrimidine ring.

Nucleophilic Aromatic Substitution Approaches on Halogenated Pyrimidines

Nucleophilic aromatic substitution (SNAr) is a cornerstone in pyrimidine chemistry, enabling the introduction of various substituents. In the context of this compound, this strategy is particularly relevant for the introduction of the amino group at the C4 position. The reactivity of halopyrimidines towards nucleophiles is significantly influenced by the electronic properties of the substituents on the ring. The presence of electron-withdrawing groups enhances the electrophilicity of the carbon atoms, facilitating nucleophilic attack.

Key studies have demonstrated the regioselective substitution of halogen atoms on the pyrimidine ring. For instance, in di- or tri-halogenated pyrimidines, the chlorine atom at the C4 position is generally the most susceptible to nucleophilic displacement. nih.govmdpi.com This reactivity trend allows for the sequential and controlled introduction of different nucleophiles. The presence of a phosphoryl group at the C5 position would further activate the C4 position towards nucleophilic attack due to its electron-withdrawing nature.

A plausible synthetic route could involve the initial synthesis of a 4-halo-5-(dimethylphosphoryl)pyrimidine intermediate, followed by amination at the C4 position. The choice of halogen (F, Cl, Br, I) can influence the reaction conditions, with fluoro and chloro derivatives often being more reactive towards SNAr.

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Halogenated Pyrimidines

| Starting Material | Nucleophile | Position of Substitution | Product | Reference |

| 2,4,6-Trichloropyrimidine | 3-Amino-5-methyl pyrazole | C4 | 2,6-Dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine | nih.gov |

| 2,4-Dichloride-5-fluoropyrimidine | Various amines | C4 | 2-Chloro-4-amino-5-fluoropyrimidine derivatives | nih.gov |

| 2,4-Dichloride-5-nitropyrimidine | Various amines | C4 | 2-Chloro-4-amino-5-nitropyrimidine derivatives | nih.gov |

Palladium-Catalyzed Coupling Reactions for Phosphoryl Group Introduction

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-phosphorus bonds, offering a direct method for the introduction of phosphoryl groups onto aromatic and heteroaromatic rings. While specific examples for the direct synthesis of this compound via this method are not extensively detailed in the reviewed literature, analogous transformations on related heterocyclic systems provide a strong indication of its feasibility.

A general approach would involve the coupling of a 5-halo-4-aminopyrimidine derivative with a suitable phosphorus-containing reagent, such as dimethylphosphine (B1204785) oxide, in the presence of a palladium catalyst and a suitable ligand. The choice of catalyst, ligand, base, and solvent is crucial for the success of such reactions and often requires careful optimization. Research on the palladium-catalyzed phosphonylation of halo-pyrazoles has demonstrated the viability of this strategy for introducing a variety of phosphorus substituents onto azaheterocycles. nih.gov This methodology could potentially be adapted for the synthesis of this compound from a readily available 4-amino-5-halopyrimidine precursor.

Table 2: Key Components in Palladium-Catalyzed Phosphonylation Reactions

| Component | Examples | Role | Reference |

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Catalyzes the cross-coupling reaction | nih.gov |

| Ligand | Xantphos, dppf | Stabilizes the palladium center and facilitates the catalytic cycle | nih.gov |

| Phosphorus Source | H-phosphonates, H-phosphinates, secondary phosphine (B1218219) oxides | Provides the phosphoryl moiety | nih.gov |

| Base | K₂CO₃, Cs₂CO₃ | Activates the phosphorus reagent and neutralizes acidic byproducts | nih.gov |

Multi-Step Synthesis Strategies and Intermediate Derivatization

Multi-step synthetic sequences are often employed to construct complex molecules like this compound, allowing for the stepwise introduction of functional groups and the purification of key intermediates. A common strategy for the synthesis of substituted pyrimidines involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine.

One plausible multi-step route to this compound could start from a readily available pyrimidine derivative, such as 4-aminopyrimidine-5-carbonitrile. ias.ac.inchemicalbook.com The cyano group at the C5 position can serve as a handle for the introduction of the dimethylphosphoryl group. A common synthetic route involves the reaction of 5-cyanopyrimidin-4-yl compounds with dimethylphosphoryl chloride in the presence of a base like triethylamine. evitachem.com This approach allows for the late-stage introduction of the phosphorus moiety.

The synthesis of various pyrimidine-based kinase inhibitors often involves multi-step procedures where the pyrimidine core is assembled first, followed by a series of functional group interconversions and coupling reactions to introduce the desired pharmacophoric elements. nih.govresearchgate.netmdpi.comresearchgate.net

Functional Group Interconversions and Derivatization Strategies at the Pyrimidine Scaffold

Once the this compound core is synthesized, further derivatization can be achieved by targeting the reactive amino and phosphoryl groups. These modifications are crucial for exploring the structure-activity relationships of potential drug candidates.

Amine Reactivity and Amidation Reactions

The amino group at the C4 position of the pyrimidine ring is a key site for functionalization. It can undergo a variety of reactions, including acylation to form amides. Amidation is a common strategy in medicinal chemistry to introduce diverse substituents and modulate the physicochemical properties of a molecule. fishersci.itresearchgate.netiajpr.comhud.ac.ukreddit.com

The reactivity of the amino group in 4-aminopyrimidines can be influenced by the electronic nature of the pyrimidine ring. The presence of the electron-withdrawing dimethylphosphoryl group at the C5 position is expected to decrease the nucleophilicity of the C4-amino group. However, amidation can still be achieved using appropriate activating agents for the carboxylic acid partner or by using more reactive acylating agents like acyl chlorides. Standard peptide coupling reagents such as HATU, HBTU, or carbodiimides (e.g., EDC) in the presence of an activating agent like HOBt can be employed to facilitate the amide bond formation.

Modification of the Phosphoryl Moiety

The dimethylphosphoryl group itself presents opportunities for further chemical modification, although specific examples for this compound are not well-documented. In the broader context of organophosphorus chemistry, the P=O bond is highly polar and can participate in hydrogen bonding. The methyl groups attached to the phosphorus atom could potentially be functionalized, though this would likely require harsh reaction conditions.

A more common transformation of a phosphoryl group is its hydrolysis to the corresponding phosphonic acid. This transformation would significantly alter the polarity and acidity of the molecule. The hydrolysis of organophosphates is a well-studied process and can be influenced by factors such as pH and the presence of catalysts. ias.ac.in Such a modification could be a strategic step in the synthesis of analogs with different biological activities or pharmacokinetic profiles.

Green Chemistry Principles and Sustainable Synthetic Approaches in Phosphorylated Pyrimidine Synthesis

The growing emphasis on environmental stewardship within the chemical and pharmaceutical industries has propelled the adoption of green chemistry principles in the synthesis of complex molecules. thepharmajournal.comresearchgate.net The production of highly functionalized heterocyclic compounds, such as phosphorylated pyrimidines, traditionally involves multi-step processes that may utilize hazardous reagents and solvents, generating significant waste. mdpi.com Consequently, modern synthetic strategies are increasingly focused on sustainable methodologies that enhance efficiency, reduce environmental impact, and improve safety without compromising product yield or purity. researchgate.netnih.gov These approaches are directly applicable to the synthesis of this compound and related structures, aiming to create more economically and ecologically sound manufacturing processes.

Key green chemistry principles relevant to the synthesis of phosphorylated pyrimidines include maximizing atom economy, utilizing safer solvents or solvent-free conditions, employing alternative energy sources, and designing efficient catalytic systems. nih.govnih.gov

Atom Economy: A foundational concept of green chemistry, atom economy measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.comnumberanalytics.com Reactions with high atom economy, such as addition and cycloaddition reactions, are inherently less wasteful. rsc.orgnih.gov In the context of phosphorylated pyrimidine synthesis, this principle guides the selection of reaction pathways that minimize the formation of byproducts. For instance, synthetic protocols that demonstrate a high atom economy and a low Environmental Factor (E-factor), which measures the total waste produced per unit of product, represent significant advancements in sustainable chemistry. researchgate.net

Catalysis and Multicomponent Reactions (MCRs): The use of catalysts is preferred over stoichiometric reagents as they are used in smaller quantities and can often be recycled and reused. Sustainable approaches in pyrimidine synthesis have utilized various catalytic systems, including iridium-based pincer complexes for the regioselective multicomponent synthesis of pyrimidines from alcohols and amidines. organic-chemistry.org Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a product containing portions of all reactants, are particularly atom-economical and efficient. organic-chemistry.org A notable example is the novel one-pot, three-component synthesis of α-aminophosphonates from a pyrimidine aldehyde, an aniline, and dimethyl phosphite (B83602) under solvent-free ("neat") conditions, showcasing a highly efficient method for creating C-P bonds in pyrimidine-containing structures. nih.gov

Alternative Energy Sources: To minimize the energy footprint of chemical reactions, alternative energy sources such as microwave (MW) irradiation and ultrasound have been successfully employed. Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times from hours to minutes, often leading to improved yields and higher product purity. acs.orgresearchgate.netnanobioletters.com This technique has been applied to the catalyst-free, one-pot synthesis of various pyrimidine hybrids. acs.org Similarly, ultrasound-assisted synthesis offers benefits such as shorter reaction times and increased yields by accelerating reactions through acoustic cavitation. nih.gov

Solvent-Free and Alternative Solvent Systems: A major goal of green chemistry is to reduce or eliminate the use of volatile and hazardous organic solvents. mdpi.com Significant progress has been made in developing solvent-free reaction conditions, which not only prevent pollution but can also simplify work-up procedures and reduce costs. mdpi.com The synthesis of pyrimidine nucleoside-aminophosphonate hybrids has been successfully achieved under neat conditions, highlighting the feasibility of solvent-free approaches for complex organophosphorus compounds. nih.gov When a solvent is necessary, the focus shifts to greener alternatives like water or recyclable ionic liquids. mdpi.com

The following table summarizes the application of these green chemistry principles to the synthesis of pyrimidine derivatives, with direct relevance to the sustainable production of phosphorylated pyrimidines.

| Green Chemistry Principle | Synthetic Strategy | Advantages | Example Application in Pyrimidine Synthesis |

| Maximizing Atom Economy | Multicomponent Reactions (MCRs); Cycloaddition Reactions | Minimizes waste by incorporating most reactant atoms into the final product; reduces disposal costs. primescholars.comjocpr.com | One-pot, three-component synthesis of pyrimidine nucleoside-aminophosphonate hybrids. nih.gov |

| Use of Safer Solvents / Solvent-Free Conditions | Reactions under "neat" conditions; Use of water or ionic liquids as reaction media. | Reduces pollution and health hazards associated with volatile organic compounds (VOCs); simplifies purification. mdpi.com | Catalyst- and solvent-free annulation of enamidines with N,N-dimethylformamide dialkyl acetals to yield pyrimidines. mdpi.com |

| Energy Efficiency | Microwave-Assisted Organic Synthesis (MAOS); Ultrasound Irradiation | Drastically reduces reaction times; lowers energy consumption; often improves reaction yields and product purity. acs.orgnih.gov | Rapid synthesis of aminopyrimidine derivatives and other hybrids via microwave irradiation. acs.orgnanobioletters.com |

| Use of Catalysis | Employing reusable catalysts (e.g., heterogeneous, biocatalysts) instead of stoichiometric reagents. | Reduces waste from reagents; allows for catalyst recycling and reuse; can improve reaction selectivity. organic-chemistry.org | Iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols. organic-chemistry.org |

| Designing for Benign Byproducts | Selection of reagents and pathways that produce non-toxic or easily recyclable byproducts. | Enhances the overall environmental profile of the synthesis. | Use of 2-formimidate-3-carbonitrile precursors, which yield ethanol (B145695) as a byproduct over more hazardous alternatives like dimethylamine. mdpi.com |

By integrating these principles, the synthesis of this compound can be designed to be more sustainable, aligning with the modern imperatives of green chemistry in pharmaceutical manufacturing.

Advanced Structural Elucidation and Conformational Analysis of 5 Dimethylphosphoryl Pyrimidin 4 Amine

Application of Advanced Spectroscopic Methodologies for Structural Assignment and Dynamics

Spectroscopic techniques provide detailed information on the molecular structure, bonding, and dynamic behavior of 5-(Dimethylphosphoryl)pyrimidin-4-amine (B6170367) in various states.

High-Resolution Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, Solid-State NMR for Polymorphic Forms)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. One-dimensional ¹H, ¹³C, and ³¹P NMR spectra provide initial information on the chemical environment of the magnetically active nuclei.

The ¹H NMR spectrum is expected to show distinct signals for the pyrimidine (B1678525) ring protons, the amine (-NH₂) protons, and the methyl (-CH₃) protons of the dimethylphosphoryl group. The protons on the pyrimidine ring typically appear in the aromatic region (δ 7.0-9.0 ppm). chemicalbook.com The amine protons would likely present as a broad singlet, while the two methyl groups attached to the phosphorus atom would yield a doublet due to coupling with the ³¹P nucleus.

The ¹³C NMR spectrum would complement this by showing signals for the carbon atoms of the pyrimidine ring and the methyl carbons. The ³¹P NMR spectrum is crucial for confirming the phosphorus environment, expected to show a single resonance characteristic of a phosphine (B1218219) oxide.

Two-dimensional (2D) NMR experiments are indispensable for unambiguous assignment of these resonances and for probing through-bond and through-space connectivities.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to assign adjacent protons on the pyrimidine ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for definitive assignment of the carbons in the pyrimidine and methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation) identifies longer-range (2-3 bond) couplings between protons and carbons (and potentially phosphorus), which is critical for confirming the attachment point of the dimethylphosphoryl group to the C5 position of the pyrimidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information on through-space proximity of protons, which can help in determining the preferred conformation of the molecule in solution, particularly the orientation of the phosphoryl group relative to the pyrimidine ring.

In the solid state, different crystalline forms, or polymorphs, can exhibit distinct NMR spectra due to variations in molecular packing and intermolecular interactions. Solid-State NMR (SSNMR) spectroscopy, particularly using techniques like Cross-Polarization Magic Angle Spinning (CP/MAS), can detect these differences. Variations in the isotropic chemical shifts in ¹³C and ³¹P SSNMR spectra can serve as fingerprints for different polymorphic forms, providing insight into the local chemical environment and conformational differences in the solid state.

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Pyrimidine C2-H | 8.5 - 8.8 | Singlet |

| ¹H | Pyrimidine C6-H | 8.2 - 8.5 | Singlet |

| ¹H | Amine (-NH₂) | 5.0 - 7.0 | Broad Singlet |

| ¹H | P-(CH₃)₂ | 1.5 - 2.5 | Doublet |

| ¹³C | Pyrimidine Ring | 110 - 165 | - |

| ¹³C | P-(CH₃)₂ | 15 - 25 | - |

Advanced Mass Spectrometry for Fragmentation Pathway Elucidation and Isotopic Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of this compound and to elucidate its structure through controlled fragmentation. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₆H₁₀N₃OP).

Electron Ionization (EI) or Electrospray Ionization (ESI) can be used to generate the molecular ion [M]⁺ or the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments involve the isolation and subsequent fragmentation of this parent ion to produce a characteristic pattern of product ions, which reveals structural details.

The fragmentation of organophosphorus pyrimidine derivatives is often characterized by cleavages at the C-P bond, P-C bonds, and within the pyrimidine ring itself. researchgate.netresearchgate.netsapub.org

Initial Fragmentation: A common initial fragmentation pathway for related organophosphorus compounds involves the loss of substituent groups. nih.gov For this compound, this could involve the loss of a methyl radical (•CH₃) from the phosphoryl group.

C-P Bond Cleavage: Scission of the bond between the pyrimidine ring and the phosphorus atom is a likely pathway, leading to the formation of ions corresponding to the dimethylphosphoryl moiety [(CH₃)₂PO]⁺ and the 4-aminopyrimidin-5-yl radical or cation.

Pyrimidine Ring Fission: The pyrimidine ring itself can undergo characteristic fragmentation, often involving the loss of small neutral molecules like HCN or N₂. researchgate.net

Isotopic analysis is also informative. The natural abundance of isotopes (e.g., ¹³C, ¹⁵N) results in characteristic isotopic patterns (M+1, M+2 peaks) that further confirm the elemental composition of the parent molecule and its fragments.

Table 2: Plausible Mass Spectrometry Fragments for this compound

| m/z (Mass/Charge) | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 171 | [C₆H₁₀N₃OP]⁺ | Molecular Ion (M⁺) |

| 156 | [C₅H₇N₃OP]⁺ | Loss of methyl radical (•CH₃) from M⁺ |

| 95 | [C₄H₅N₃]⁺ | Cleavage of C-P bond, 4-aminopyrimidine (B60600) ion |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational States

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of the molecule, providing a fingerprint based on its functional groups and skeletal structure. nih.govnih.govresearchgate.net

Amine Group Vibrations: The N-H stretching vibrations of the primary amine group are expected to appear in the 3300-3500 cm⁻¹ region of the IR spectrum. The N-H bending (scissoring) mode typically appears around 1600-1650 cm⁻¹.

Pyrimidine Ring Vibrations: The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The characteristic ring stretching vibrations (C=C and C=N) occur in the 1400-1600 cm⁻¹ region.

Phosphoryl Group Vibrations: The P=O stretching vibration is one of the most intense and characteristic bands in the IR spectrum of organophosphorus compounds, typically found in the 1190-1270 cm⁻¹ range. researchgate.net Its exact position is sensitive to hydrogen bonding and the electronic environment.

Methyl Group Vibrations: C-H stretching and bending vibrations of the methyl groups will also be present in the spectrum.

Conformational changes, such as rotation around the C-P bond, can lead to subtle shifts in the vibrational frequencies. Furthermore, intermolecular interactions, particularly hydrogen bonding involving the amine N-H donors and the phosphoryl P=O or pyrimidine ring nitrogen acceptors, can cause significant broadening and shifting of the corresponding stretching bands, providing valuable information about the solid-state packing.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amine (-NH₂) | 3300 - 3500 |

| C-H Stretch (Aromatic) | Pyrimidine Ring | 3000 - 3100 |

| C-H Stretch (Aliphatic) | Methyl (-CH₃) | 2850 - 3000 |

| N-H Bend | Amine (-NH₂) | 1600 - 1650 |

| C=C, C=N Ring Stretch | Pyrimidine Ring | 1400 - 1600 |

Crystallographic Analysis for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides the most definitive information regarding the three-dimensional structure of a molecule in the solid state, including its conformation and how it packs into a crystal lattice.

Single-Crystal X-Ray Diffraction for Molecular Conformation and Packing Arrangements

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise atomic arrangement of a crystalline solid. acs.org Analysis of a suitable single crystal of this compound would yield a wealth of structural data:

Intermolecular Interactions: SCXRD reveals the network of non-covalent interactions that stabilize the crystal lattice. For this molecule, strong hydrogen bonds are expected between the amine group (N-H donor) and the highly polar phosphoryl oxygen (P=O acceptor) or the nitrogen atoms of the pyrimidine ring of neighboring molecules. These interactions dictate the crystal packing and influence the compound's physical properties.

Absolute Configuration: For chiral crystals, SCXRD can determine the absolute configuration of the molecules.

This detailed structural information is invaluable for understanding structure-activity relationships and for computational modeling studies.

X-Ray Powder Diffraction for Polymorphic Forms and Crystallinity

X-ray Powder Diffraction (XRPD) is a rapid and non-destructive technique used to analyze bulk crystalline materials. An XRPD pattern is a fingerprint of the crystalline phase, characterized by a unique set of diffraction peak positions (related to the unit cell dimensions) and intensities.

The primary applications of XRPD for this compound include:

Phase Identification and Purity: The XRPD pattern of a synthesized batch can be compared to a reference pattern (either from a known single crystal or a calculated pattern) to confirm its identity and assess its phase purity.

Polymorph Screening: Many organic molecules can crystallize in multiple forms, known as polymorphs. Each polymorph has a different crystal structure and, consequently, a unique XRPD pattern. XRPD is the primary tool used to screen for and identify different polymorphic forms, which can have different stabilities, dissolution rates, and other physical properties.

Crystallinity Assessment: The technique can distinguish between crystalline and amorphous material. Crystalline solids produce sharp diffraction peaks, whereas amorphous materials yield a broad, featureless halo. XRPD can thus be used to quantify the degree of crystallinity in a bulk sample.

Thermal Analysis Techniques for Solid-State Behavior and Phase Transitions (e.g., DSC, TGA/SDTA)

A comprehensive search for specific thermal analysis data, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA/SDTA), for this compound did not yield detailed experimental results or data tables within the provided search context. While thermal analysis is a critical component in characterizing the solid-state properties of a compound—providing insights into melting points, decomposition temperatures, and phase transitions—publicly available, specific thermograms or tabulated data for this particular compound could not be located.

Such analyses are fundamental in pharmaceutical development and material science for determining the stability and purity of a compound. For instance, DSC measures the difference in heat flow between a sample and a reference as a function of temperature, revealing endothermic events like melting and exothermic events such as decomposition. TGA, on the other hand, measures the change in mass of a sample as it is heated, providing information on thermal stability and the presence of volatile components.

Although general information regarding the synthesis and potential applications of this compound exists, specific, detailed research findings on its thermal behavior remain proprietary or unpublished in the accessible literature. Further investigation into specialized chemical databases or direct experimental analysis would be required to generate the specific data for a thorough discussion on this topic.

Theoretical and Computational Chemistry Studies on 5 Dimethylphosphoryl Pyrimidin 4 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a widely used computational method for investigating the structural and electronic properties of molecules. irjweb.com The process begins with molecular geometry optimization, where DFT calculations are used to find the lowest energy arrangement of atoms, corresponding to the most stable three-dimensional structure of the molecule. scielo.org.mx For 5-(dimethylphosphoryl)pyrimidin-4-amine (B6170367), this would involve determining the precise bond lengths, bond angles, and dihedral angles between the pyrimidine (B1678525) ring, the amino group, and the dimethylphosphoryl substituent.

Once the geometry is optimized, DFT is employed to analyze the molecule's electronic properties. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic nature. Conversely, the LUMO is the orbital most likely to accept an electron, indicating its electrophilic nature.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of chemical reactivity and stability. irjweb.com A large energy gap suggests high stability and low chemical reactivity, while a small gap indicates that the molecule is more reactive and can be easily polarized. scribd.com From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated, providing further insights into the molecule's behavior. irjweb.comnih.gov

Table 1: Illustrative Global Reactivity Descriptors Calculated from HOMO-LUMO Energies for a Triazine Derivative (Example) This table presents example data for a related heterocyclic compound to illustrate the types of parameters derived from DFT calculations.

| Parameter | Formula | Typical Value (eV) | Interpretation |

| HOMO Energy (EHOMO) | - | -6.2967 | Energy of the highest occupied molecular orbital. |

| LUMO Energy (ELUMO) | - | -1.8096 | Energy of the lowest unoccupied molecular orbital. |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.4871 | Indicates chemical reactivity; a smaller gap suggests higher reactivity. irjweb.com |

| Ionization Potential (I) | -EHOMO | 6.2967 | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | 1.8096 | The energy released when an electron is added. |

| Global Hardness (η) | (I - A) / 2 | 2.2435 | Measures resistance to change in electron distribution. scribd.com |

| Chemical Potential (µ) | -(I + A) / 2 | -4.0531 | Represents the "escaping tendency" of electrons. |

| Electrophilicity Index (ω) | µ² / 2η | 3.6611 | Measures the propensity to accept electrons. scribd.com |

| Global Softness (S) | 1 / 2η | 0.2228 | The reciprocal of hardness; indicates high polarizability. |

Source: Data adapted from theoretical calculations on a triazine derivative. scribd.com

Another valuable tool derived from these calculations is the Molecular Electrostatic Potential (MEP) map. The MEP surface visualizes the electrostatic potential across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding intermolecular interactions. scielo.org.mxnih.gov

Computational spectroscopy is an essential field that predicts the spectral properties of molecules, aiding in the interpretation of experimental data. aip.orgrsc.org Using methods like DFT, it is possible to calculate vibrational frequencies corresponding to infrared (IR) and Raman spectra, as well as nuclear magnetic resonance (NMR) chemical shifts. scielo.org.mx

For this compound, theoretical calculations would predict the specific frequencies at which bonds vibrate (stretch, bend, etc.). Comparing these calculated spectra with experimentally recorded IR and Raman spectra serves as a powerful method for structural confirmation. nih.gov A high degree of correlation between the theoretical and experimental wavenumbers validates the optimized molecular structure obtained from the calculations. nih.gov Similarly, the Gauge-Independent Atomic Orbital (GIAO) method can be used to predict ¹H and ¹³C NMR chemical shifts, which are fundamental for structural elucidation. researchgate.net

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, such as those observed in UV-Visible spectroscopy. materialsciencejournal.org These calculations provide information on absorption maxima (λmax), oscillator strengths, and the nature of the electronic excitations (e.g., transitions between HOMO and LUMO). This theoretical data is invaluable for interpreting the experimental UV-Vis spectrum and understanding the electronic behavior of the molecule upon exposure to light. acs.org

Molecular Modeling and Dynamics Simulations for Conformational Flexibility and Ligand-Target Interactions

While quantum calculations describe the static, lowest-energy state of a molecule, molecular modeling and dynamics simulations explore its behavior over time and its interactions with other molecules.

By analyzing the trajectories from an extensive MD simulation, one can construct a conformational energy landscape. This landscape maps the different shapes (conformations) the molecule can adopt and their corresponding potential energies. The simulation can identify the most stable, low-energy conformations and the energy barriers required to transition between them. This information is critical, as the specific conformation of a molecule often dictates its ability to bind to a biological target. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govinformahealthcare.com This method is fundamental in drug design for predicting how a potential drug molecule might interact with its biological target. wjarr.com

In a docking study involving this compound, the compound would be placed into the active site of a target protein (e.g., a kinase). The docking algorithm then samples numerous possible orientations and conformations of the ligand within the binding site, calculating a "docking score" for each pose, which estimates the binding affinity. nih.gov The results identify the most likely binding mode, detailing specific intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with key amino acid residues in the protein's active site. nih.govwjarr.com These predicted interactions provide a rational basis for understanding the molecule's biological activity. mdpi.com

Table 2: Example of Molecular Docking Results for Pyrimidine Derivatives with a Protein Target (CDK8) This table shows illustrative docking scores and interacting residues for pyrimidine analogues to demonstrate the output of such studies.

| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues |

| Ax1 | -5.668 | His106, Trp105, Val27 |

| Ax9 | -7.218 | Val27, His106, Gly28 |

| Ax10 | -6.643 | His106, Val35, Gly28 |

Source: Data adapted from a molecular docking study on pyrimidine derivatives. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net Cheminformatics involves the use of computational tools to organize, analyze, and model chemical information. youtube.com

A QSAR study begins with a dataset of compounds (e.g., a series of pyrimidine derivatives) for which the biological activity (such as inhibitory concentration, IC₅₀) has been experimentally measured. nih.gov For each compound, a set of "molecular descriptors" is calculated. These descriptors are numerical values that encode different aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity (logP), and electronic properties.

Statistical methods, like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are then used to build a mathematical model that correlates the descriptors with the observed biological activity. nih.govnih.gov

QSAR Model: Biological Activity = f(Descriptor 1, Descriptor 2, ... Descriptor n)

A validated QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. tandfonline.comrsc.org These models provide valuable insights into which molecular features are most important for biological activity, guiding the rational design of more potent molecules. nih.gov For this compound, a QSAR study could help understand how modifications to the pyrimidine core or the phosphoryl group might affect its activity against a specific target.

Development of Predictive Models for Biological Activity based on Structural Descriptors

No studies describing the development of QSAR models or other predictive models based on the structural descriptors of this compound are available.

Virtual Screening and Library Design

There is no information on the inclusion of this compound in virtual screening protocols or its use as a scaffold in the design of chemical libraries.

Lack of Specific Preclinical Data for this compound

Following a comprehensive search of publicly available scientific literature and databases, it has been determined that there is insufficient specific preclinical data to generate the requested article on "this compound" according to the provided outline. The search did not yield specific studies detailing the mechanistic biological and biochemical investigations of this particular compound.

While the pyrimidine scaffold is a common feature in many kinase inhibitors, and research exists on various aminopyrimidine derivatives, there is no direct and detailed information available in the public domain that specifically addresses the following for this compound:

Enzyme kinetics and inhibitory mechanisms

Receptor binding studies

Modulation of cell proliferation and apoptosis

Inhibition of key signaling pathways such as ALK, FAK, and ROS1

Structure-Activity Relationship (SAR) studies

The strict adherence to the user's instructions, which require focusing solely on "this compound" and the specified subsections, precludes the inclusion of data from related but distinct chemical entities. Providing information on other compounds would not accurately address the subject of the request.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article as requested at this time due to the absence of specific preclinical research data for "this compound" in the public domain.

Mechanistic Biological and Biochemical Investigations of 5 Dimethylphosphoryl Pyrimidin 4 Amine Pre Clinical Focus

Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding and Rational Design

Elucidation of Key Pharmacophoric Elements for Target Engagement

The therapeutic potential of 5-(Dimethylphosphoryl)pyrimidin-4-amine (B6170367), like many pyrimidine-based compounds, is intrinsically linked to its specific three-dimensional arrangement of chemical features, or pharmacophore, that facilitates interactions with biological targets, particularly protein kinases. evitachem.com The core structure comprises three key pharmacophoric elements: the pyrimidine (B1678525) ring, the 4-amine group, and the 5-dimethylphosphoryl group.

The pyrimidin-4-amine core serves as a foundational scaffold. The nitrogen atoms within the pyrimidine ring and the exocyclic amine at the 4-position are critical for forming hydrogen bonds with the hinge region of kinase enzymes, a common binding motif for this class of inhibitors. nih.gov This interaction anchors the molecule in the ATP-binding pocket, providing a basis for competitive inhibition.

| Pharmacophoric Element | Likely Role in Target Engagement | Potential Interactions |

| Pyrimidine Ring | Acts as a central scaffold for orienting other functional groups. | Hydrophobic and van der Waals interactions with nonpolar residues in the active site. |

| 4-Amine Group | Serves as a primary anchor to the kinase hinge region. | Acts as a hydrogen bond donor and acceptor, forming key interactions with backbone atoms of the hinge region. |

| 5-Dimethylphosphoryl Group | Enhances binding affinity and contributes to selectivity. | The phosphoryl oxygen acts as a strong hydrogen bond acceptor. The group's size provides steric influence. |

Rational Design of Analogues based on SAR Insights

Structure-activity relationship (SAR) studies on related 2,4,5-trisubstituted pyrimidines provide critical insights for the rational design of analogues of this compound. These studies systematically explore how modifications to the pyrimidine core, particularly at the C-5 position, affect potency and selectivity against various kinases.

Investigations into a series of C-5 substituted pyrimidine analogues as CDK9 inhibitors revealed that both the steric and electronic properties of the substituent at this position are crucial for modulating kinase inhibition. cardiff.ac.uk For instance, replacing the C-5 hydrogen with a small methyl group was found to be optimal for achieving high selectivity for CDK9 over the closely related CDK2. cardiff.ac.uk

Further modifications at the C-5 position demonstrated a clear SAR trend. The introduction of a bromine atom (compound 30q) resulted in comparable selectivity to a chlorine atom (compound 30c), suggesting that while halogens are tolerated, they offer a specific electronic and steric profile. cardiff.ac.uk In contrast, substituting the methyl group with a more electron-withdrawing trifluoromethyl group (compounds 30n and 30o) led to a significant loss of potency against both CDK9 and CDK2, although some selectivity was maintained. cardiff.ac.uk This suggests that while electron-withdrawing character is a feature of the dimethylphosphoryl group, the specific nature, size, and hydrogen-bonding capacity of the substituent are finely tuned for optimal target engagement.

These findings underscore that the C-5 position is a critical node for tuning the biological activity of the pyrimidine scaffold. The design of future analogues would involve exploring substituents that mimic the hydrogen-bonding capacity of the dimethylphosphoryl group while optimizing steric and electronic properties to enhance potency and achieve desired selectivity profiles. nih.govnih.gov

| Compound Reference | C-5 Substituent | Target (CDK9) Potency (Ki, nM) | Selectivity (CDK9/CDK2) |

| 30h cardiff.ac.uk | -CH₃ | 10 | ~90-fold |

| 30i cardiff.ac.uk | -CH₃ (with piperazine (B1678402) methylation) | 20 | 28-fold |

| 30c cardiff.ac.uk | -Cl | - | 16-fold |

| 30q cardiff.ac.uk | -Br | - | 16-fold |

| 30n/30o cardiff.ac.uk | -CF₃ | Decreased Potency | 10-40-fold |

Exploration of Novel Mechanistic Paradigms (e.g., Targeted Protein Degradation via PROTACs)

Beyond competitive enzymatic inhibition, the pyrimidine scaffold inherent in this compound is suitable for incorporation into novel mechanistic paradigms such as targeted protein degradation. This is exemplified by the development of Proteolysis Targeting Chimeras (PROTACs), which leverage the cell's natural protein disposal machinery to eliminate target proteins rather than just inhibiting them.

A PROTAC is a heterobifunctional molecule comprising a "warhead" that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. In a relevant study, a pyrimidine-based kinase inhibitor was successfully used as a warhead to create PROTACs that induce the degradation of IGF-1R and Src kinases. mdpi.com

In this design, a common pyrimidine structure was linked to pomalidomide, a known ligand for the cereblon (CRBN) E3 ligase. mdpi.com The resulting PROTACs, CPR3 and CPR4, were shown to induce the degradation of both Src and IGF-1R in MCF7 and A549 cell lines at micromolar concentrations, whereas a negative control compound lacking the E3 ligase ligand did not. mdpi.com

This strategy demonstrates that a kinase-binding moiety based on the pyrimidine scaffold can be effectively repurposed for targeted protein degradation. Given that this compound is designed to engage kinase targets, it represents a viable candidate for development as a warhead in a PROTAC, potentially leading to a more profound and durable biological response compared to simple inhibition.

| PROTAC | Target Protein(s) | E3 Ligase Ligand | Result in MCF7 cells (5 µM) |

| CPR3 mdpi.com | IGF-1R, Src | Pomalidomide (CRBN) | Degradation of IGF-1R and Src |

| CPR4 mdpi.com | IGF-1R, Src | Pomalidomide (CRBN) | Degradation of IGF-1R and Src |

| NC mdpi.com | IGF-1R, Src | None | No degradation observed |

Studies on Off-Target Interactions and Selectivity Profiling in in vitro Proteomic Screens

For any kinase inhibitor, understanding its selectivity profile—the spectrum of kinases it inhibits—is paramount for preclinical development. While this compound itself lacks extensive public selectivity data, studies on structurally analogous pyrimidine derivatives provide a clear framework for how such profiling is conducted and the types of outcomes observed.

Selectivity is often assessed by screening the compound against a large panel of kinases. Minor modifications to the pyrimidine scaffold can dramatically alter this profile. For example, in the 2,4,5-trisubstituted pyrimidine series of CDK9 inhibitors, small changes to substituents led to significant shifts in selectivity against CDK2. The piperazine analogue 30h showed an approximately 90-fold selectivity for CDK9 over CDK2. cardiff.ac.uk However, simple methylation of the piperazine ring (30i ) decreased this selectivity to 28-fold. cardiff.ac.uk

Similarly, in the development of Janus kinase (JAK) inhibitors, a lead compound was optimized to generate analogue A8 , which demonstrated excellent potency for JAK2 (IC₅₀ of 5 nM) and significant selectivity over other JAK family members, with 38.6-fold selectivity against JAK1, 54.6-fold against JAK3, and 41.2-fold against TYK2. nih.gov In another example, a series of aminopyrimidine compounds was designed to selectively target Fibroblast Growth Factor Receptor 4 (FGFR4), with lead compounds showing high selectivity over FGFR1, 2, and 3. nih.gov

These examples highlight that while the pyrimidine core can bind to many kinases, strategic decoration of the scaffold, particularly at positions like C-5, is a proven method to engineer a desired selectivity profile. Preclinical evaluation of this compound would necessitate such broad screening to identify its primary targets and potential off-targets, thereby informing its therapeutic potential and possible side effects.

| Compound Series | Primary Target | Selectivity Profile Example | Reference |

| 2,4,5-Trisubstituted Pyrimidines | CDK9 | Compound 30h showed ~90-fold selectivity over CDK2. | cardiff.ac.uk |

| N-phenyl-4-(thiazol-5-yl) pyrimidin-2-amines | Aurora A/B | Lead compound 18 had Kᵢ values of 8.0 nM and 9.2 nM for Aurora A and B, respectively. | nih.gov |

| N-(4-(aminomethyl)phenyl) pyrimidin-2-amine Derivatives | JAK2 | Compound A8 showed >38-fold selectivity for JAK2 over JAK1, JAK3, and TYK2. | nih.gov |

| Aminopyrimidine Derivatives | FGFR4 | Compound 6O showed selective inhibition of FGFR4 over FGFR1-3. | nih.gov |

Advanced Applications in Chemical Biology and Synthetic Innovation

Utilization as a Molecular Probe for Biological Pathway Elucidation

The unique structure of 5-(dimethylphosphoryl)pyrimidin-4-amine (B6170367), which combines a biologically relevant pyrimidine (B1678525) core with a phosphoryl group, makes it a candidate for use as a molecular probe. The pyrimidine scaffold is a common feature in many biologically active molecules, including kinase inhibitors, which allows it to potentially interact with specific enzymes or receptors within a biological system. nih.govnih.gov

The dimethylphosphoryl group can be radiolabeled (e.g., with ³²P), providing a means to track the molecule's interactions and metabolic fate within cellular pathways. By tracing the radiolabeled compound, researchers could potentially identify novel binding partners and elucidate the mechanisms of action for new classes of therapeutic agents. The polarity of the phosphoryl group can also influence the molecule's solubility and cell permeability, which are important characteristics for a molecular probe.

Hypothetical Application in Kinase Pathway Elucidation: A study could involve treating cancer cell lines with ³²P-labeled this compound. Subsequent immunoprecipitation of known kinase targets, followed by autoradiography, could reveal direct binding. Furthermore, pull-down assays using a biotinylated version of the compound could help identify unknown interacting proteins, thus mapping out new components of signaling pathways.

Development of this compound as a Scaffold for Novel Chemical Entities

The 4-aminopyrimidine (B60600) core is considered a "privileged scaffold" in medicinal chemistry due to its proven success in forming the basis for numerous approved drugs. nih.govresearchgate.netnih.gov This scaffold is known to interact with the hinge region of many kinases, making it a valuable starting point for the design of new kinase inhibitors. nih.gov The dimethylphosphoryl group at the 5-position can serve as a key interaction point with the target protein or as a vector for further chemical modification.

The development of novel chemical entities from this scaffold would involve modifying the 4-amino group and potentially other positions on the pyrimidine ring to optimize potency, selectivity, and pharmacokinetic properties. The dimethylphosphoryl moiety can influence the electronic properties of the pyrimidine ring and provide a handle for creating derivatives with altered biological activities. evitachem.com

Below is a table illustrating how modifications to the this compound scaffold could lead to a variety of novel chemical entities with diverse potential applications.

| Scaffold | Modification | Resulting Chemical Entity | Potential Application |

| This compound | Alkylation of the 4-amino group | N-alkyl-5-(dimethylphosphoryl)pyrimidin-4-amine | Kinase Inhibitor |

| This compound | Arylation of the 4-amino group | N-aryl-5-(dimethylphosphoryl)pyrimidin-4-amine | Antiviral Agent |

| This compound | Acylation of the 4-amino group | N-acyl-5-(dimethylphosphoryl)pyrimidin-4-amine | Immuno-modulator |

| This compound | Heterocyclic substitution at the 4-amino group | N-heterocyclyl-5-(dimethylphosphoryl)pyrimidin-4-amine | Anticancer Agent |

Integration into Combinatorial Chemistry Libraries and High-Throughput Screening Initiatives

Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules, known as a library. nih.gov The this compound scaffold is well-suited for inclusion in such libraries due to the synthetic accessibility of its 4-amino group for diversification. nih.gov

High-throughput screening (HTS) can then be used to test these libraries against a wide range of biological targets to identify "hit" compounds with desired activities. nih.gov A library of derivatives based on the this compound scaffold could be screened against a panel of kinases, for example, to identify selective inhibitors for a particular therapeutic target.

Example of a High-Throughput Screening Cascade: A library of 10,000 compounds derived from the this compound scaffold could be subjected to an initial HTS assay at a single concentration against a target kinase. The "hits" from this screen would then be subjected to secondary assays to confirm their activity and determine their potency (e.g., IC₅₀ values). The most promising compounds would then be further evaluated for selectivity against other kinases and for their effects in cell-based assays.

| Screening Stage | Assay Type | Number of Compounds | Outcome |

| Primary Screen | Single-point kinase activity assay | 10,000 | 200 "hits" identified |

| Secondary Screen | IC₅₀ determination | 200 | 50 compounds with IC₅₀ < 1 µM |

| Selectivity Screen | Panel of 10 related kinases | 50 | 5 compounds with >100-fold selectivity |

| Cell-based Assay | Cell viability/proliferation assay | 5 | 2 compounds show cellular activity |

Role of the Dimethylphosphoryl Moiety in Protecting Group Chemistry and as a Versatile Synthetic Handle

In organic synthesis, a protecting group is used to temporarily block a reactive functional group to allow a chemical reaction to be carried out at another site on the molecule. journalirjpac.com While not a conventional protecting group, the dimethylphosphoryl moiety could hypothetically serve a protective role for the 5-position of the pyrimidine ring during certain synthetic transformations.

More importantly, the dimethylphosphoryl group can act as a versatile synthetic handle. The phosphorus atom is susceptible to a variety of chemical reactions, allowing for further functionalization of the pyrimidine ring. For instance, the P-C bond could potentially be cleaved and replaced with other functional groups, or the phosphoryl oxygen could be modified. This versatility allows for the creation of a diverse range of derivatives that would be inaccessible through other synthetic routes.

Potential Synthetic Transformations:

Reduction: The dimethylphosphoryl group could be reduced to a phosphine (B1218219), which could then be used in various organometallic reactions. wikipedia.org

Substitution: The methyl groups on the phosphorus atom could potentially be substituted, leading to new phosphonate (B1237965) esters with different properties.

Conversion to Phosphonic Acid: Hydrolysis of the dimethylphosphoryl group could yield a phosphonic acid, which could be used to improve water solubility or to chelate metal ions.

Potential in Materials Science or Catalyst Design (Hypothetical, based on phosphoryl group utility)

The properties of the phosphoryl group suggest that this compound could have hypothetical applications in materials science and catalyst design. Phosphoryl groups are known to coordinate with metal ions, which could allow for the creation of novel metal-organic frameworks (MOFs) or coordination polymers. These materials could have applications in gas storage, separation, or catalysis.

In the field of catalysis, organophosphorus compounds are widely used as ligands for transition metal catalysts. acs.orgnih.gov The phosphorus atom in this compound could potentially coordinate to a metal center, and the pyrimidine-4-amine portion of the molecule could be tailored to influence the steric and electronic environment of the catalyst, thereby tuning its activity and selectivity. wpmucdn.com The presence of both a phosphorus atom and nitrogen atoms in the pyrimidine ring could allow for the formation of pincer-type ligands, which are known to form highly stable and active catalysts.

Hypothetical Catalyst Application: A palladium complex of a derivative of this compound could be synthesized and tested as a catalyst for cross-coupling reactions, such as the Suzuki or Heck reaction. The performance of this catalyst could be compared to existing phosphine-based catalysts to evaluate its efficiency and stability.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(Dimethylphosphoryl)pyrimidin-4-amine, and how do reaction conditions influence yields?

- Methodological Answer : The synthesis of pyrimidin-4-amine derivatives typically involves multi-step nucleophilic substitution or cyclization reactions. For example, analogous compounds like 5-(chlorophenyl)pyrimidin-4-amine derivatives are synthesized via reactions between substituted pyrimidines and halide-containing intermediates under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . For this compound, phosphorylation steps may require controlled anhydrous conditions to prevent hydrolysis of the phosphoryl group. Yields (e.g., 84–86% for similar thieno-pyrimidines) depend on stoichiometry, solvent polarity, and temperature optimization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups like C=N (stretching at ~1600 cm⁻¹) and NH₂ (broad peaks ~3300 cm⁻¹) .

- NMR : ¹H-NMR reveals proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm, NH₂ protons at δ 5.5–6.5 ppm). ¹³C-NMR confirms carbon frameworks, while ³¹P-NMR is essential for verifying the dimethylphosphoryl group (δ ~20–30 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How does the dimethylphosphoryl substituent influence biological activity compared to other pyrimidine derivatives?

- Methodological Answer : The dimethylphosphoryl group enhances electrophilicity and hydrogen-bonding potential, affecting interactions with enzymes like kinases or phosphatases. For instance, chlorophenyl-substituted pyrimidines exhibit varied bioactivity depending on substituent position (e.g., 5-(2-chlorophenyl) vs. 5-(4-chlorophenyl) derivatives show differing receptor affinities) . Comparative studies using X-ray crystallography (e.g., PDB ID 0L4) and molecular docking can map binding interactions .

Q. How can structural ambiguities in this compound be resolved using crystallographic data?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) resolves conformational details, such as intramolecular hydrogen bonds (e.g., N–H⋯N interactions closing six-membered rings) and dihedral angles between aromatic planes. For example, pyrimidine derivatives crystallizing in the P1 space group show π–π stacking (centroid distances ~3.7 Å) and C–H⋯F interactions stabilizing dimers . SCXRD also clarifies substituent effects on molecular packing .

Q. How should researchers address contradictions in reported reaction yields or bioactivity data for pyrimidin-4-amine derivatives?

- Methodological Answer :

- Replication : Standardize reaction conditions (solvent purity, inert atmosphere) to minimize variability .

- Data Cross-Validation : Compare NMR/HRMS data with published spectra (e.g., PubChem DTXSID40617313) to confirm compound identity .

- Bioactivity Assays : Use orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) to reconcile discrepancies. For example, chlorophenyl derivatives may show conflicting IC₅₀ values due to assay sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.